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Compound of Interest

Compound Name: Go6976

Cat. No.: B1671985 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Go6976 is a well-established, potent, and selective inhibitor of the conventional protein kinase

C (PKC) isoforms, PKCα and PKCβ1. As a member of the indolocarbazole family of natural

products, it serves as a critical tool for studying cellular signaling pathways and as a

foundational scaffold for the development of new therapeutic agents. This guide provides a

comparative analysis of Go6976 and its analogs, summarizing their inhibitory activities,

outlining the experimental protocols used for their evaluation, and visualizing the key signaling

pathways involved.

Performance Comparison of Go6976 and Related
Kinase Inhibitors
Go6976 is distinguished by its marked selectivity for Ca²⁺-dependent, conventional PKC

isoforms (cPKC) over Ca²⁺-independent novel (nPKC) and atypical (aPKC) isoforms. Its

inhibitory potency is in the low nanomolar range for its primary targets. The following table

summarizes the inhibitory concentration (IC₅₀) values for Go6976 against a panel of protein

kinases. While a comprehensive comparative table for a synthetic series of direct Go6976
analogs is not readily available in published literature, the data for the parent compound and

other relevant indolocarbazoles provide a strong baseline for structure-activity relationship

(SAR) understanding.
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Compound Target Kinase IC₅₀ (nM) Notes

Go6976 PKCα 2.3[1][2]
Highly potent against

conventional PKCα.

PKCβ1 6.2[1][2]
Potent against

conventional PKCβ1.

PKC (rat brain) 7.9[1][2]
Potent against mixed

PKC isoforms.

PKCδ > 3000[2]

Demonstrates high

selectivity over novel

PKCs.

PKCε > 3000[2]

Demonstrates high

selectivity over novel

PKCs.

PKCζ > 3000[2]
No significant activity

against atypical PKCs.

JAK2 2.3[1]
Potent off-target

activity.

Flt3 6.2[1]
Potent off-target

activity.

TrkA 5[2]

Off-target activity

against tyrosine

kinase.

TrkB 30[2]

Off-target activity

against tyrosine

kinase.

Go6983 PKCα 7
Broad-spectrum PKC

inhibitor.

PKCβ 7
Broad-spectrum PKC

inhibitor.
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PKCγ 10
Broad-spectrum PKC

inhibitor.

PKCδ 7
Broad-spectrum PKC

inhibitor.

PKCζ 60
Broad-spectrum PKC

inhibitor.

Staurosporine PKC ~1
Potent, non-selective

kinase inhibitor.

Structure-Activity Relationship (SAR) Insights: Studies on the broader class of indolocarbazole

inhibitors reveal that the rigid, planar indolocarbazole core is essential for binding to the ATP

pocket of kinases. The lactam ring, present in Go6976, is considered crucial for PKC inhibitory

activity; replacing it with an acyclic amide group eliminates the inhibitory effect. Modifications to

the sugar moiety or the indole nitrogens can drastically alter the selectivity profile, sometimes

reducing PKC inhibition while increasing activity against other targets like topoisomerase I.

Key Signaling Pathways
Protein Kinase C (PKC) Activation Pathway
The diagram below illustrates a simplified, canonical signaling pathway leading to the activation

of conventional PKC isoforms. Go6976 and its analogs act by competitively inhibiting the ATP-

binding site on PKC, thereby preventing the phosphorylation of downstream substrates.
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Caption: Canonical PKC signaling pathway and the inhibitory action of Go6976.

Experimental Protocols
The determination of IC₅₀ values for Go6976 and its analogs is typically performed using an in

vitro kinase assay. The following is a generalized protocol based on common methodologies.
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In Vitro PKC Kinase Assay (Radiometric)
This assay measures the transfer of a radioactive phosphate from ATP to a substrate peptide

by the PKC enzyme.

Reaction Mixture Preparation: A reaction buffer is prepared containing HEPES buffer, MgCl₂,

CaCl₂, dithiothreitol, phosphatidylserine (a lipid cofactor), and diolein (a diacylglycerol analog

activator).[1]

Enzyme and Substrate Addition: Purified, recombinant PKC isozyme (e.g., PKCα or PKCβ1)

and a suitable substrate (e.g., histone H1) are added to the reaction mixture.[1]

Inhibitor Addition: The test compound (Go6976 or an analog), dissolved in DMSO, is added

at various concentrations to different reaction tubes. A control reaction with DMSO alone is

also prepared.

Initiation of Reaction: The kinase reaction is initiated by the addition of [γ-³²P]ATP.[1]

Incubation: The reaction is allowed to proceed for a set time (e.g., 5-10 minutes) at a

controlled temperature (e.g., 30°C).[1]

Termination and Separation: The reaction is stopped by adding an acid solution (e.g.,

phosphoric acid). The mixture is then filtered through a phosphocellulose paper, which binds

the phosphorylated substrate while allowing the free [γ-³²P]ATP to be washed away.[1]

Quantification: The amount of radioactivity incorporated into the substrate, which is trapped

on the filter paper, is measured using a scintillation counter.

IC₅₀ Calculation: The percentage of inhibition at each compound concentration is calculated

relative to the control. The IC₅₀ value is then determined by plotting the percent inhibition

against the log of the inhibitor concentration and fitting the data to a dose-response curve.

Experimental Workflow for Kinase Inhibitor Screening
The diagram below outlines the typical workflow for screening and characterizing novel kinase

inhibitors like Go6976 analogs.
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Caption: Workflow for the synthesis and evaluation of Go6976 analogs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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